molecular formula C25H28N2O B286529 N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide

N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide

カタログ番号 B286529
分子量: 372.5 g/mol
InChIキー: WJKGRJHFJWPCIU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide, also known as BMS-986177, is a small molecule drug that has been developed for the treatment of various diseases such as inflammation, cancer, and autoimmune disorders. This drug has gained significant attention due to its potential therapeutic applications and has been extensively studied in the scientific community.

作用機序

The mechanism of action of N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide involves the inhibition of a specific protein known as Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the activation of immune cells and the production of inflammatory cytokines. By inhibiting BTK, N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide can reduce inflammation and prevent the activation of immune cells, thereby providing therapeutic benefits in various diseases.
Biochemical and Physiological Effects
N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide has been shown to have several biochemical and physiological effects. Studies have shown that this drug can reduce the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide can also inhibit the activation of immune cells such as B cells and T cells. These effects contribute to the anti-inflammatory and immunosuppressive properties of this drug.

実験室実験の利点と制限

N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide has several advantages for lab experiments. This drug is highly selective for BTK and has minimal off-target effects, making it a valuable tool for studying the role of BTK in various diseases. In addition, N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide has good bioavailability and pharmacokinetic properties, which allows for accurate dosing and administration in animal models.
However, there are also limitations to the use of N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide in lab experiments. This drug is highly potent and can cause toxicity at high doses, which can limit its use in certain studies. In addition, the cost of N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide can be prohibitive for some research projects.

将来の方向性

There are several future directions for the study of N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide. One area of research is the potential use of this drug in combination with other therapies for the treatment of cancer and autoimmune disorders. Another area of research is the development of new BTK inhibitors with improved pharmacokinetic and safety profiles. Furthermore, the role of BTK in various diseases is still not fully understood, and further research is needed to elucidate the mechanisms underlying the therapeutic effects of N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide.
Conclusion
N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide is a promising drug with potential therapeutic applications in various diseases. This drug has been extensively studied for its anti-inflammatory and immunosuppressive properties, and its mechanism of action involves the inhibition of BTK. While there are limitations to the use of N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide in lab experiments, this drug remains a valuable tool for studying the role of BTK in various diseases. Future research will continue to explore the potential of N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide and other BTK inhibitors for the treatment of inflammation, cancer, and autoimmune disorders.

合成法

The synthesis of N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide involves several steps, including the reaction of 2-bromo-1,1'-biphenyl with sodium hydride to form 2-lithio-1,1'-biphenyl, followed by reaction with N-benzyl-N-methylprop-2-yn-1-amine to form 2-(prop-2-yn-1-yl)-1,1'-biphenyl. This intermediate is then reacted with N-methyl-N-(4-pentyn-1-yl)benzylamine to form the final product, N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide.

科学的研究の応用

N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide has been extensively studied for its potential therapeutic applications. Studies have shown that this drug has anti-inflammatory properties and can be used to treat various inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide has shown promising results in the treatment of cancer, particularly in the inhibition of tumor growth and metastasis. Furthermore, this drug has also been studied for its potential use in the treatment of autoimmune disorders such as multiple sclerosis.

特性

分子式

C25H28N2O

分子量

372.5 g/mol

IUPAC名

N-[3-[benzyl(methyl)amino]propyl]-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C25H28N2O/c1-27(20-22-9-4-2-5-10-22)18-8-17-26-25(28)19-21-13-15-24(16-14-21)23-11-6-3-7-12-23/h2-7,9-16H,8,17-20H2,1H3,(H,26,28)

InChIキー

WJKGRJHFJWPCIU-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)CC3=CC=CC=C3

正規SMILES

CN(CCCNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)CC3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。